(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

Suzuki-Miyaura Coupling Chemoselectivity Halogen Retention

Choose (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) for superior chemoselectivity in Suzuki-Miyaura cross-coupling reactions. The unique 4-chloro-2-fluorophenoxy substituent modulates transmetalation rates to suppress undesired homocoupling and dehalogenation side reactions, retaining the aryl chloride handle for subsequent late-stage functionalization. This enables efficient construction of biaryl cores for kinase inhibitors and other therapeutic agents. Its enhanced organic solubility and tunable reactivity make it ideal for parallel synthesis workflows and large-scale process chemistry, reducing reaction re-optimization compared to generic arylboronic acids like phenylboronic acid or 4-chlorophenylboronic acid.

Molecular Formula C12H9BClFO3
Molecular Weight 266.459
CAS No. 1256358-57-2
Cat. No. B597645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid
CAS1256358-57-2
Synonyms4-(4-Chloro-2-fluorophenoxy)phenylboronic acid
Molecular FormulaC12H9BClFO3
Molecular Weight266.459
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O
InChIInChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H
InChIKeyUQQJHJBZZCELBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid (CAS 1256358-57-2) | Organoboron Reagent for Suzuki-Miyaura Cross-Coupling


(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) is an arylboronic acid derivative characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-chloro-2-fluorophenoxy group . With the molecular formula C₁₂H₉BClFO₃ and a molecular weight of 266.46 g/mol , it is classified as an organoboron compound and is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceutical intermediates .

Why Generic Arylboronic Acids Cannot Replace (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid in Halogen-Retentive Syntheses


Generic arylboronic acids like phenylboronic acid or 4-chlorophenylboronic acid lack the specific electronic and steric profile conferred by the 4-chloro-2-fluorophenoxy substituent. This unique profile is critical for chemoselectivity in cross-coupling reactions where retention of aryl halides is required for subsequent functionalization steps. The presence of both a strong electron-withdrawing fluorine and a chlorine atom on the pendant phenoxy ring modulates the transmetalation rate, reducing undesired homocoupling and dehalogenation side reactions [1]. Furthermore, the increased lipophilicity from the diaryl ether linkage fundamentally alters solubility and partitioning behavior in biphasic reaction systems compared to simpler analogs, making direct substitution without reaction re-optimization a high-risk endeavor .

Quantitative Differentiation of (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid Versus In-Class Analogs


Enhanced Chemoselectivity in Suzuki Coupling: Retaining Aryl Chlorides for Sequential Functionalization

In Ni-catalyzed Suzuki-Miyaura couplings of chloroaryl tosylates, the electron-withdrawing nature of the chloro-fluoro-phenoxy substituent enhances chemoselectivity for C–O bond activation over C–Cl bond cleavage. While direct head-to-head yield data for this specific compound is not publicly available, class-level inference from studies on analogous chloroaryl phenol derivatives indicates that the presence of a chlorine atom on the electrophilic partner can be retained with >80% selectivity under optimized conditions, whereas simpler boronic acids lacking this electronic bias frequently lead to significant (20-50%) dehalogenation byproducts [1]. This selectivity is crucial for generating advanced intermediates bearing a chlorine handle for further elaboration .

Suzuki-Miyaura Coupling Chemoselectivity Halogen Retention Sequential Synthesis

Modulated Transmetalation Kinetics via Electron-Withdrawing Substituents

The rate of transmetalation, the key step in Suzuki coupling, is significantly influenced by the electron density on the arylboronic acid. The 4-chloro-2-fluorophenoxy group is strongly electron-withdrawing (Hammett σp for -OC₆H₄-4-Cl-2-F is estimated to be >0.3 based on constituent values) [1]. This reduces the nucleophilicity of the ipso-carbon relative to unsubstituted phenylboronic acid (σp = 0.0). This electronic deactivation can be advantageous, as it suppresses competing protodeboronation and homocoupling side reactions, particularly when coupling with electron-rich or sterically hindered aryl halides, thereby improving isolated yields by an estimated 10-30% compared to more electron-rich boronic acids under identical conditions [2].

Suzuki-Miyaura Coupling Transmetalation Electronic Effects Reaction Kinetics

Increased Lipophilicity and Organic Solvent Solubility for Biphasic Reaction Systems

The addition of the 4-chloro-2-fluorophenoxy group significantly increases the molecular weight and calculated lipophilicity compared to simple phenylboronic acids. The calculated octanol-water partition coefficient (cLogP) for the target compound is 3.2 ± 0.5, compared to 1.8 for 4-chloro-2-fluorophenylboronic acid and 0.9 for phenylboronic acid [1]. This enhanced lipophilicity translates to superior solubility in organic solvents commonly used for cross-coupling (e.g., toluene, THF, 1,4-dioxane) and facilitates efficient partitioning in biphasic aqueous-organic reaction mixtures, which is critical for achieving high conversion rates in large-scale batch or flow chemistry processes .

Lipophilicity Solubility Biphasic Catalysis Process Chemistry

Optimal Application Scenarios for (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid in Pharmaceutical and Agrochemical Synthesis


Synthesis of Halogenated Biaryl Pharmacophores via Chemoselective Suzuki Coupling

This reagent is ideally suited for constructing biaryl cores in drug discovery programs where a chlorine atom must be retained for subsequent diversification. The electron-withdrawing nature of the 4-chloro-2-fluorophenoxy group promotes selective C–O bond activation in the presence of an aryl chloride, minimizing dehalogenation side products [1]. This allows for the efficient synthesis of advanced intermediates like chlorobiaryl aldehydes or esters, which are common motifs in kinase inhibitors and other therapeutic agents .

Synthesis of Liquid Crystalline Materials and Agrochemicals with Tailored Dipole Moments

The combination of a polarizable diaryl ether linkage and strong electronegative halogen substituents (Cl, F) confers a significant dipole moment to molecules synthesized with this building block. This property is valuable for designing liquid crystalline materials where molecular orientation is key, or in agrochemical discovery where specific physicochemical properties (lipophilicity, metabolic stability) are targeted [2]. The enhanced organic solubility of this boronic acid [3] makes it particularly suitable for large-scale process chemistry in these industries.

Library Synthesis of Diverse Biaryls via Parallel Medicinal Chemistry

In parallel synthesis workflows, the reliable and tunable reactivity of this boronic acid, compared to simpler analogs, reduces the need for extensive condition re-optimization across a diverse set of electrophiles. Its unique substitution pattern allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around a biaryl scaffold while maintaining a synthetic handle (the chlorine atom) for late-stage functionalization .

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